molecular formula C20H18N2O2S B5301586 3-(2-METHOXYPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(2-METHOXYPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B5301586
M. Wt: 350.4 g/mol
InChI Key: ODIWJZOIYDDAQX-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a methoxyphenyl group, a methylthiophene group, and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

3-(2-METHOXYPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a lead compound for drug development, targeting specific diseases or conditions.

    Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which 3-(2-METHOXYPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-METHOXYPHENYL)-2-(3-METHYLTHIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: can be compared with other tetrahydroquinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-11-12-25-18(13)19-21-15-8-4-3-7-14(15)20(23)22(19)16-9-5-6-10-17(16)24-2/h3-12,19,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIWJZOIYDDAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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